An In-Depth Technical Guide to 5-Bromo-N,N-diethylpyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Bromo-N,N-diethylpyridine-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N,N-diethylpyridine-3-sulfonamide (CAS No. 62009-37-4), a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple cataloging of properties to deliver field-proven insights into its synthesis, reactivity, and strategic application. We will explore the causality behind its synthetic pathway and detail its potential for diversification through modern cross-coupling chemistries. The guide is intended for professionals who require a practical understanding of how to leverage this molecule's unique structural features for the rapid generation of compound libraries and the optimization of lead candidates.
Core Molecular Profile and Physicochemical Properties
5-Bromo-N,N-diethylpyridine-3-sulfonamide is a strategically designed bifunctional molecule. It incorporates the pyridine sulfonamide motif, a privileged structure in medicinal chemistry, with a reactive bromine handle, offering a precise vector for molecular elaboration. While experimentally determined physical properties for this specific compound are not widely published, a summary of its core identifiers and predicted properties provides a baseline for its handling and use in reaction modeling.[1][2]
| Property | Value | Source |
| CAS Number | 62009-37-4 | [2] |
| Molecular Formula | C₉H₁₃BrN₂O₂S | [2] |
| Molecular Weight | 293.18 g/mol | Calculated |
| Predicted Boiling Point | 352.8 ± 52.0 °C | [1] |
| Predicted Density | 1.612 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 0.02 ± 0.20 | [1] |
| Appearance | Solid (Form inferred from analogs) | [3] |
Note: The physical properties listed above are computationally predicted and should be used as estimates. Experimental determination is recommended for precise applications.
Synthesis and Manufacturing Pathway
The synthesis of 5-Bromo-N,N-diethylpyridine-3-sulfonamide is a robust and logical two-step process, commencing from the commercially available 5-bromopyridine-3-amine. The strategy involves the initial formation of a reactive sulfonyl chloride intermediate, which is then capped with diethylamine.
Step 1: Synthesis of 5-Bromopyridine-3-sulfonyl Chloride
The critical intermediate, 5-bromopyridine-3-sulfonyl chloride, is synthesized from 5-bromopyridine-3-amine via a Sandmeyer-type reaction.
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Rationale: This classical transformation is highly reliable for converting aromatic amines into sulfonyl chlorides. The amine is first converted to a diazonium salt under acidic conditions using sodium nitrite. This diazonium intermediate is highly reactive and is immediately subjected to a solution of sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the desired sulfonyl chloride.
Step 2: Formation of the N,N-diethylsulfonamide
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Protocol:
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To a solution of 5-bromopyridine-3-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add diethylamine (1.1 eq).
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Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq), to the reaction mixture. The base is critical as it serves to scavenge the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the diethylamine nucleophile.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the sulfonyl chloride.
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Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield the final product, 5-Bromo-N,N-diethylpyridine-3-sulfonamide.
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Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting sulfonyl chloride. The final product's purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic ethyl group signals in the NMR spectrum and the correct molecular ion peak in the mass spectrum validates the success of the transformation.
Chemical Reactivity and Derivatization Potential
The true value of this building block lies in its potential for diversification. The bromine atom at the C5 position of the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds. The bromine atom on the electron-deficient pyridine ring is an excellent substrate for this transformation.
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Causality & Protocol: The Suzuki reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[4] For 5-bromopyridines, catalysts like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are often highly effective.[4]
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In a reaction vessel, combine 5-Bromo-N,N-diethylpyridine-3-sulfonamide (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a base such as potassium carbonate or potassium phosphate (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
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De-gas the vessel and backfill with an inert atmosphere (Nitrogen or Argon).
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Add a de-gassed solvent system, typically a mixture like 1,4-dioxane and water.[5]
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Heat the mixture to 80-100 °C and monitor the reaction until completion.
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After cooling, perform a standard aqueous workup and purify by chromatography to obtain the 5-aryl-N,N-diethylpyridine-3-sulfonamide derivative.
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Buchwald-Hartwig Amination
For the synthesis of carbon-nitrogen bonds, the Buchwald-Hartwig amination offers a powerful method to introduce primary or secondary amines at the C5 position, a transformation that is otherwise difficult to achieve.[6][7]
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Causality & Protocol: This reaction uses a palladium catalyst, typically paired with a specialized phosphine ligand (e.g., BINAP, Xantphos), to couple an aryl halide with an amine. A strong, non-nucleophilic base like sodium tert-butoxide is required to facilitate the catalytic cycle.
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Combine 5-Bromo-N,N-diethylpyridine-3-sulfonamide (1.0 eq), the desired amine (1.2 eq), the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand, and sodium tert-butoxide (1.4 eq) in a glovebox or under an inert atmosphere.
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Add an anhydrous, de-gassed solvent such as toluene or dioxane.
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Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed.
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Cool the reaction, quench carefully with a saturated aqueous solution of ammonium chloride, and perform an extractive workup.
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Purify the resulting 5-amino-substituted pyridine derivative by column chromatography.
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Applications in Medicinal Chemistry and Drug Discovery
The strategic value of 5-Bromo-N,N-diethylpyridine-3-sulfonamide is threefold:
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Privileged Core Scaffold: The sulfonamide functional group is a cornerstone in drug design, known for its ability to act as a hydrogen bond donor and acceptor, and for its role in numerous approved drugs. The pyridine ring provides a metabolically stable, polar core that can improve the physicochemical properties of a drug candidate.
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Vector for Library Synthesis: The bromine atom serves as a reliable reactive handle. By employing high-throughput parallel synthesis, a single gram of this starting material can be converted into a diverse library of hundreds of novel compounds via Suzuki and Buchwald-Hartwig couplings. This allows for rapid Structure-Activity Relationship (SAR) exploration.
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Fragment-Based Design: With a molecular weight under 300 g/mol , this molecule fits within the principles of Fragment-Based Drug Discovery (FBDD). It can be used as a starting point, with subsequent derivatization at the C5 position used to "grow" the fragment into a higher-affinity lead compound by probing adjacent pockets of a biological target.
Safety and Handling
While specific toxicological data for this compound is not available, data from closely related analogs, such as 5-Bromo-N-ethylpyridine-3-sulfonamide and other bromonicotinamide derivatives, allow for a reliable estimation of its hazard profile.[3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
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Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage is under refrigeration.
References
- ChemicalBook. (2022). 5-Bromo-N,N-dimethylpyridine-3-sulfonamide | 896160-99-9.
- Bide Pharmatech Ltd. (n.d.). 5-Bromo-N,N-diethylpyridine-3-sulfonamide CAS NO.62009-37-4.
- PubChem. (n.d.). 5-Bromonicotinamide.
- Sigma-Aldrich. (n.d.). 5-Bromo-N-ethylpyridine-3-sulfonamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from a relevant scientific journal source.
- EvitaChem. (n.d.). Buy 2-Bromo-N-ethyl-5-methylpyridine-3-sulfonamide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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